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molecular formula C18H15O4PS B8406596 [4-(Benzenesulfonyl)phenyl]phenylphosphinic acid CAS No. 62489-10-5

[4-(Benzenesulfonyl)phenyl]phenylphosphinic acid

Cat. No. B8406596
M. Wt: 358.3 g/mol
InChI Key: DRJBXRGHFXARNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04026830

Procedure details

To a slurry of 44 g (0.13 mole) of 4-(phenylsulfonyl) benzenediazonium tetrafluoroborate in 400 ml of ethyl acetate was added 22.8 ml (0.17 mole)of dichlorophenylphosphine and 0.5 g of copper (I) chloride. After the reaction had been stirred for two hours at room temperature with no apparent change, it was heated to 30° C. (this reaction can be vigorous and care should be used). Evolution of gas occurred, and the solid dissolved. Heating was continued for 1.5 hr., the mixture was then cooled, and 125 ml of water was added. The ethyl acetate and volatile by-products were removed by steam distillation, and then the aqueous residue was cooled and filtered to give a solid that, while still wet, wasdissolved in approximately 2 liters of dilute sodium hydroxide. The resulting solution was filtered to remove insoluble non-acidic material and acidified with hydrochloric acid to give 36 g (80%) of crude product, m.p. 220°-4° C. This material was crystallized from 80% ethanol to give 20 g (45%) of phenyl[4-(phenylsulfonyl)phenyl]phosphinic acid. m.p. 225°-8° C. Anal. Calcd. for C18H15O4PS: C, 60.3; H, 4.23; P, 8.64; S, 8.95. Found: C, 60.2; H, 4.49; P, 8.77; S, 9.49.
Name
4-(phenylsulfonyl) benzenediazonium tetrafluoroborate
Quantity
44 g
Type
reactant
Reaction Step One
Quantity
22.8 mL
Type
reactant
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step One
Name
copper (I) chloride
Quantity
0.5 g
Type
catalyst
Reaction Step One
Name
Quantity
125 mL
Type
reactant
Reaction Step Two
Quantity
2 L
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
F[B-](F)(F)F.[C:6]1([S:12]([C:15]2[CH:20]=[CH:19][C:18]([N+]#N)=[CH:17][CH:16]=2)(=[O:14])=[O:13])[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1.Cl[P:24](Cl)[C:25]1[CH:30]=[CH:29][CH:28]=[CH:27][CH:26]=1.[OH2:32].C(OCC)(=[O:35])C>[OH-].[Na+].[Cu]Cl>[C:25]1([P:24]([C:18]2[CH:19]=[CH:20][C:15]([S:12]([C:6]3[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=3)(=[O:14])=[O:13])=[CH:16][CH:17]=2)(=[O:35])[OH:32])[CH:30]=[CH:29][CH:28]=[CH:27][CH:26]=1 |f:0.1,5.6|

Inputs

Step One
Name
4-(phenylsulfonyl) benzenediazonium tetrafluoroborate
Quantity
44 g
Type
reactant
Smiles
F[B-](F)(F)F.C1(=CC=CC=C1)S(=O)(=O)C1=CC=C(C=C1)[N+]#N
Name
Quantity
22.8 mL
Type
reactant
Smiles
ClP(C1=CC=CC=C1)Cl
Name
Quantity
400 mL
Type
reactant
Smiles
C(C)(=O)OCC
Name
copper (I) chloride
Quantity
0.5 g
Type
catalyst
Smiles
[Cu]Cl
Step Two
Name
Quantity
125 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
2 L
Type
solvent
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After the reaction had been stirred for two hours at room temperature with no apparent change, it
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated to 30° C. (
CUSTOM
Type
CUSTOM
Details
this reaction
DISSOLUTION
Type
DISSOLUTION
Details
the solid dissolved
TEMPERATURE
Type
TEMPERATURE
Details
Heating
WAIT
Type
WAIT
Details
was continued for 1.5 hr
Duration
1.5 h
TEMPERATURE
Type
TEMPERATURE
Details
, the mixture was then cooled
CUSTOM
Type
CUSTOM
Details
The ethyl acetate and volatile by-products were removed by steam distillation
TEMPERATURE
Type
TEMPERATURE
Details
the aqueous residue was cooled
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to give a solid that, while still wet,
FILTRATION
Type
FILTRATION
Details
The resulting solution was filtered
CUSTOM
Type
CUSTOM
Details
to remove insoluble non-acidic material
CUSTOM
Type
CUSTOM
Details
to give 36 g (80%) of crude product, m.p. 220°-4° C
CUSTOM
Type
CUSTOM
Details
This material was crystallized from 80% ethanol

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C1(=CC=CC=C1)P(O)(=O)C1=CC=C(C=C1)S(=O)(=O)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 20 g
YIELD: PERCENTYIELD 45%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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